molecular formula C4H9BrOZn B6296821 (3-Methoxypropyl)zinc bromide CAS No. 1639119-87-1

(3-Methoxypropyl)zinc bromide

Cat. No.: B6296821
CAS No.: 1639119-87-1
M. Wt: 218.4 g/mol
InChI Key: UHHSFPGBLXAROC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methoxypropyl)zinc bromide can be synthesized through the reaction of (3-methoxypropyl)magnesium bromide with zinc chloride in an anhydrous environment. The reaction is typically carried out in THF as a solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The compound is often packaged in glass bottles with screw caps and septa to maintain its stability and prevent contamination .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypropyl)zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can participate in reduction reactions to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to replace the bromide ion with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

(3-Methoxypropyl)zinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3-Methoxypropyl)zinc bromide exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various chemical reactions, such as nucleophilic addition and substitution, by interacting with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

    (3-Methoxypropyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.

    (3-Methoxypropyl)lithium: Contains lithium instead of zinc and exhibits different reactivity.

    (3-Methoxypropyl)boronic acid: Contains boron and is used in different types of reactions.

Uniqueness: (3-Methoxypropyl)zinc bromide is unique due to its ability to form stable organozinc intermediates, which are less reactive than their magnesium or lithium counterparts. This stability allows for more controlled and selective reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);1-methoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.BrH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHSFPGBLXAROC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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